Propan-2-yl 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylate
Description
Properties
CAS No. |
627093-96-3 |
|---|---|
Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
propan-2-yl 4-hydroxy-6-methyl-2-oxopyran-3-carboxylate |
InChI |
InChI=1S/C10H12O5/c1-5(2)14-9(12)8-7(11)4-6(3)15-10(8)13/h4-5,11H,1-3H3 |
InChI Key |
KSLDBPBVACLVDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)OC(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylate can be achieved through multicomponent reactions. One efficient method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is typically carried out under mild conditions, and the structure of the synthesized compound is confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of 4-hydroxy-6-methyl-2H-pyran compounds exhibit significant anticancer properties. For instance, a study highlighted the discovery of a compound structurally related to propan-2-yl 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylate, which induced apoptosis in cancer cell lines with an EC50 value of 0.08 µM, demonstrating potent growth inhibition . Such findings suggest that this compound could be further explored for its potential in cancer therapies.
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been identified as a substrate for cytochrome P450 enzymes, which play crucial roles in drug metabolism. This property could be leveraged for designing drugs with improved pharmacokinetic profiles .
Organic Synthesis Applications
1. Synthetic Intermediates
this compound serves as an important building block in organic synthesis. Its derivatives are utilized in multicomponent reactions to synthesize more complex molecules, including pyrimidine derivatives that have applications in pharmaceuticals . The ability to undergo various chemical transformations makes it a versatile intermediate in synthetic organic chemistry.
2. Tandem Reactions
The compound is also involved in tandem reactions such as the Knoevenagel-Michael reaction, which allows for the efficient synthesis of complex organic compounds from simpler precursors. This method is particularly useful due to its atom economy and the ability to utilize readily available starting materials .
Agricultural Applications
1. Plant Growth Regulators
Research indicates that derivatives of pyran compounds can act as plant growth regulators. These compounds may enhance growth and yield by modulating plant hormone levels or acting directly on plant physiological processes . The potential application of this compound in agriculture could lead to the development of new agrochemicals.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer activity; enzyme inhibition (cytochrome P450 substrate) |
| Organic Synthesis | Synthetic intermediates; involvement in tandem reactions (Knoevenagel-Michael) |
| Agricultural Sciences | Potential use as plant growth regulators |
Case Studies
- Anticancer Research Study : A study published highlighted the synthesis and biological evaluation of pyran derivatives, demonstrating their ability to induce apoptosis in T47D breast cancer cells, showcasing their potential therapeutic application .
- Synthetic Methodology Development : A recent publication described a novel synthetic route utilizing this compound as a key intermediate for producing biologically active pyrimidine derivatives .
Mechanism of Action
The mechanism of action of Propan-2-yl 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate caspases-3, -8, and -9 weakly in HL-60 cells, indicating its potential role in apoptosis . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues in the 2-Oxo-2H-Pyran-3-Carboxylate Family
Several compounds share the 2-oxo-2H-pyran-3-carboxylate backbone but differ in substituents, providing insights into structure-activity relationships:
Key Observations :
- Hydrogen Bonding: The 4-hydroxy group enables intermolecular H-bonding, contrasting with non-hydroxylated analogs (e.g., 2d, 2e). This may enhance crystallinity, as seen in similar hydroxylated pyran derivatives .
- Electron-Withdrawing Groups : Compounds like 2d and 2e feature dual oxo groups (C2 and C5), increasing electrophilicity at the pyran core compared to the target compound’s single oxo group .
Physicochemical and Spectroscopic Properties
- Solubility : The target compound’s 4-hydroxy and isopropyl groups likely confer moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to fully alkylated analogs (e.g., 2e) .
- Spectroscopy: NMR: The 4-hydroxy group would show a downfield-shifted proton (~δ 10-12 ppm), absent in non-hydroxylated analogs. The isopropyl ester’s split signals (e.g., δ 1.2-1.4 ppm for CH3) differentiate it from methyl esters . IR: A strong carbonyl stretch (~1700 cm⁻¹ for 2-oxo and ester) and O-H stretch (~3200 cm⁻¹) are expected .
Stability and Environmental Persistence
- Hydrolysis : Isopropyl esters generally hydrolyze slower than methyl or ethyl esters due to steric protection of the carbonyl group. This contrasts with compounds like 11b (ethyl ester), which may degrade faster in aqueous environments .
- Environmental Detection: Analogs with branched alkyl groups (e.g., 4-isopropylphenol in ) are detected in degradation studies, suggesting the target compound’s isopropyl group could persist in water systems .
Biological Activity
Propan-2-yl 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylate, also known by its chemical structure and various synonyms, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C11H12O5
- Molecular Weight : 224.21 g/mol
The structure features a pyran ring with hydroxy and carboxylate functional groups, contributing to its reactivity and biological interactions.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 30 |
| Escherichia coli | 20 | 40 |
| Pseudomonas aeruginosa | 25 | 50 |
In vitro tests demonstrated that the compound exhibited bactericidal effects, particularly against Staphylococcus aureus, with a notable reduction in biofilm formation compared to controls .
2. Anticancer Activity
The compound has shown promising results in cancer research, particularly as an apoptosis inducer. In a study involving T47D breast cancer cells, this compound was found to induce apoptosis with an effective concentration (EC50) of 0.08 µM. This potency suggests potential for development as a therapeutic agent in oncology .
3. Enzyme Inhibition
This compound has been investigated for its inhibitory effects on key enzymes involved in various biological pathways:
| Enzyme | IC50 (µM) |
|---|---|
| DNA gyrase | 31.64 |
| Dihydrofolate reductase (DHFR) | 2.67 |
These findings indicate that the compound may serve as a lead candidate for developing new inhibitors targeting these enzymes, which are crucial in bacterial replication and folate metabolism .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The study revealed that treatment with the compound significantly reduced bacterial viability over time, supporting its potential use as an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
A series of assays were conducted on T47D cells to assess the compound's cytotoxicity and mechanism of action. Results indicated that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, as evidenced by increased caspase activity and morphological changes consistent with apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
